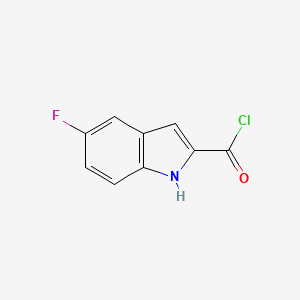

5-Fluoro-1H-indole-2-carbonyl chloride

Description

Significance of the Indole (B1671886) Scaffold in Organic Synthesis and Medicinal Chemistry

The indole scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in the fields of organic synthesis and medicinal chemistry. diva-portal.orgbldpharm.com This structural motif is present in a wide array of natural products, most notably the amino acid tryptophan, which is a fundamental building block of proteins and a precursor to neurotransmitters like serotonin (B10506) and melatonin. The inherent electronic properties of the indole ring, characterized by its electron-rich nature, make it a versatile substrate for a variety of chemical transformations.

In medicinal chemistry, the indole nucleus is considered a "privileged scaffold" due to its ability to interact with a diverse range of biological targets with high affinity. bldpharm.com This has led to the development of a multitude of indole-containing drugs with a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antimicrobial agents. mdpi.comthermofisher.com The versatility of the indole ring allows for functionalization at various positions, enabling the fine-tuning of a molecule's biological activity and pharmacokinetic profile.

Role of Halogenation (Fluorine) in Modulating Reactivity and Downstream Applications of Indole Derivatives

In the context of indole derivatives, the strategic placement of a fluorine atom can modulate the electron density of the aromatic system, thereby influencing its reactivity in subsequent chemical reactions. For instance, the electron-withdrawing nature of fluorine can affect the regioselectivity of electrophilic substitution reactions on the indole ring. Furthermore, the presence of a C-F bond, which is significantly stronger than a C-H bond, can enhance the metabolic stability of a drug molecule by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This increased stability often translates to improved bioavailability and a longer duration of action. ontosight.ai

Overview of 5-Fluoro-1H-indole-2-carbonyl chloride as a Key Synthetic Intermediate

This compound stands as a pivotal building block in the synthesis of a variety of functionalized indole derivatives. Its structure combines the biologically significant 5-fluoroindole (B109304) core with a highly reactive carbonyl chloride group at the 2-position of the indole ring. This acyl chloride functionality makes the compound an excellent electrophile, readily undergoing reactions with a wide range of nucleophiles such as alcohols, amines, and carbanions.

The precursor to this key intermediate is 5-fluoroindole-2-carboxylic acid. The conversion of the carboxylic acid to the more reactive acyl chloride is a standard transformation in organic synthesis, typically achieved by treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus(V) chloride (PCl₅). chemguide.co.uk This activation step is crucial as it transforms the relatively unreactive carboxylic acid into a versatile intermediate that can be readily elaborated into more complex molecules. The presence of the fluorine atom at the 5-position not only influences the reactivity of the indole ring but also provides a strategic handle for developing compounds with enhanced biological properties.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 79112-09-7 |

| Molecular Formula | C₉H₅ClFNO |

| Molecular Weight | 197.60 g/mol |

| Boiling Point (Predicted) | 343.8±22.0 °C |

| Density (Predicted) | 1.491±0.06 g/cm³ |

Interactive Data Table: Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|

| 5-Fluoroindole | C₈H₆FN | 135.14 | --- |

| 5-Fluoroindole-2-carboxylic acid | C₉H₆FNO₂ | 179.15 | 259 (dec.) |

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1H-indole-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO/c10-9(13)8-4-5-3-6(11)1-2-7(5)12-8/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLGAJBWICWJOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(N2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70569457 | |

| Record name | 5-Fluoro-1H-indole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79112-09-7 | |

| Record name | 5-Fluoro-1H-indole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Fluoro 1h Indole 2 Carbonyl Chloride

Precursor Synthesis: 5-Fluoro-1H-indole-2-carboxylic Acid

The synthesis of 5-Fluoro-1H-indole-2-carboxylic acid is a critical first step. The process generally involves two key stages: the formation of the 5-fluoroindole (B109304) heterocyclic system and the introduction of a carboxyl group at the C2 position.

Traditional Synthetic Routes to the 5-Fluoroindole Core

Several classical named reactions in organic chemistry provide effective pathways to the indole (B1671886) core structure. These methods can be adapted to incorporate a fluorine atom at the 5-position.

Fischer Indole Synthesis : This is a widely utilized and robust method for indole synthesis, discovered by Emil Fischer in 1883. wikipedia.org The reaction involves treating a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgtestbook.com For the synthesis of the 5-fluoroindole core, 4-fluorophenylhydrazine is a common starting material. diva-portal.org In a typical procedure, 4-fluorophenylhydrazine is reacted with an appropriate carbonyl compound, such as ethyl pyruvate (B1213749), to form a hydrazone. This intermediate then undergoes an acid-catalyzed intramolecular cyclization, involving a researchgate.netresearchgate.net-sigmatropic rearrangement, to yield the indole ring. wikipedia.orgdiva-portal.org The use of ethyl pyruvate is particularly advantageous as it simultaneously introduces an ester group at the C2 position, which can be readily hydrolyzed to the desired carboxylic acid. diva-portal.org Acid catalysts for this reaction can include Brønsted acids like hydrochloric acid and sulfuric acid, or Lewis acids such as zinc chloride and boron trifluoride. wikipedia.orgtestbook.com

Sugasawa Indole Synthesis : Developed by Tsutomu Sugasawa in 1979, this method is a valuable route to 2,3-unsubstituted indoles. wikipedia.org It can be adapted for substituted indoles. The synthesis begins with the ortho-acylation of an aniline (B41778) derivative. wikipedia.org In the context of 5-fluoroindole, 4-fluoroaniline (B128567) is reacted with chloroacetonitrile (B46850) in the presence of a Lewis acid like boron trichloride (B1173362) or aluminum trichloride. diva-portal.orgwikipedia.org The resulting intermediate, an α-amino ketone, undergoes a reductive cyclization, typically using a reducing agent like sodium borohydride, to form the indole ring. diva-portal.orgresearchgate.net

Bischler Indole Synthesis : Also known as the Bischler–Möhlau synthesis, this reaction forms an indole from an α-halo-ketone and an excess of an aniline. wikipedia.org For the synthesis of a 5-fluoroindole derivative, 4-fluoroaniline is reacted with an appropriate α-bromo ketone, such as 2-bromoacetaldehyde diethyl acetal. diva-portal.org The reaction typically requires heating and can be subject to harsh conditions, which may lead to variable yields. diva-portal.orgwikipedia.org The mechanism involves the initial formation of an α-anilino ketone intermediate, which then undergoes an acid-catalyzed cyclization and dehydration to yield the indole product. wikipedia.orgresearchgate.net

| Synthesis Method | Key Reactants | Typical Catalyst | Key Features |

| Fischer Indole Synthesis | 4-Fluorophenylhydrazine, Aldehyde/Ketone (e.g., ethyl pyruvate) | Brønsted or Lewis Acids (HCl, ZnCl₂) | Robust, high-yielding, allows for C2-functionalization during cyclization. wikipedia.orgdiva-portal.org |

| Sugasawa Indole Synthesis | 4-Fluoroaniline, Chloroacetonitrile | Lewis Acids (BCl₃, AlCl₃) | Involves ortho-acylation followed by reductive cyclization. diva-portal.orgwikipedia.org |

| Bischler Indole Synthesis | 4-Fluoroaniline, α-Halo-ketone | Acid-catalyzed | Can require harsh conditions and may result in complex product mixtures. diva-portal.orgwikipedia.org |

Carboxylation Strategies at the C2 Position of the Indole Ring

The introduction of the carboxylic acid group at the C2 position is most efficiently achieved concurrently with the formation of the indole ring, rather than by direct carboxylation of a pre-formed 5-fluoroindole.

The Fischer indole synthesis is particularly well-suited for this strategy. By selecting a keto-ester like ethyl pyruvate as the carbonyl component, the reaction with 4-fluorophenylhydrazine directly yields ethyl 5-fluoroindole-2-carboxylate. diva-portal.org This ester can then be easily converted to 5-fluoro-1H-indole-2-carboxylic acid through a standard hydrolysis reaction, typically by heating with a base such as sodium hydroxide, followed by acidification. mdpi.com This integrated approach avoids the challenges of regioselectivity associated with the direct electrophilic substitution on the electron-rich indole ring.

Conversion of 5-Fluoro-1H-indole-2-carboxylic Acid to its Acyl Chloride

The final step in the synthesis is the conversion of the carboxylic acid functional group into the more reactive acyl chloride. This transformation is typically accomplished using standard chlorinating agents. pearson.comchemguide.co.uk

Utilization of Thionyl Chloride (SOCl₂)

Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. libretexts.org The reaction involves heating the carboxylic acid, such as 5-Fluoro-1H-indole-2-carboxylic acid, in neat thionyl chloride or in an inert solvent. chemguide.co.ukcommonorganicchemistry.com The mechanism proceeds via a chlorosulfite intermediate, which enhances the leaving group ability of the hydroxyl group. A subsequent nucleophilic attack by a chloride ion results in the formation of the acyl chloride. libretexts.org A key advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product. chemguide.co.uk

Application of Oxalyl Chloride

Oxalyl chloride, (COCl)₂, is another highly effective reagent for the preparation of acyl chlorides from carboxylic acids. wikipedia.org This method is often preferred due to its milder reaction conditions compared to thionyl chloride. commonorganicchemistry.com The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) at or below room temperature. commonorganicchemistry.comorgsyn.org The byproducts of this reaction are carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), which are all volatile and easily removed from the reaction mixture. wikipedia.org

Optimized Reaction Conditions and Catalytic Considerations (e.g., Role of DMF)

The conversion of carboxylic acids to acyl chlorides using either thionyl chloride or oxalyl chloride can be significantly accelerated by the addition of a catalytic amount of N,N-dimethylformamide (DMF). commonorganicchemistry.comnih.gov The catalytic cycle involves the reaction of DMF with the chlorinating agent (e.g., oxalyl chloride) to form a Vilsmeier reagent, an imidoyl chloride intermediate. nih.govyoutube.com This intermediate is highly electrophilic and reacts more readily with the carboxylic acid than the chlorinating agent itself. nih.gov After reacting with the carboxylic acid to form the acyl chloride, the DMF catalyst is regenerated, allowing it to re-enter the catalytic cycle. nih.govyoutube.com This catalytic approach often leads to cleaner reactions and higher yields under milder conditions. researchgate.netchemicalbook.com For the synthesis of indole-2-carbonyl chloride, a procedure involving oxalyl chloride and a catalytic drop of DMF in dichloromethane has been shown to be effective, providing the product in high yield after a short reaction time. chemicalbook.com

| Chlorinating Agent | Typical Conditions | Catalyst | Byproducts |

| Thionyl Chloride (SOCl₂) | Reflux in neat SOCl₂ or inert solvent | Often used without a catalyst, but DMF can be added. | SO₂, HCl (gases) |

| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., CH₂Cl₂) at room temperature | Catalytic DMF | CO, CO₂, HCl (gases) |

Emerging and Green Synthetic Approaches for Acyl Chloride Formation (General Context)

In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable methods for chemical synthesis. This trend extends to the formation of acyl chlorides, with researchers exploring alternatives to traditional reagents that are often hazardous and produce significant waste.

One area of focus is the development of catalytic methods that avoid the use of stoichiometric amounts of harsh reagents. For example, palladium-catalyzed carbonylation of organic halides has emerged as a powerful tool for the synthesis of various carboxylic acid derivatives, including acyl chlorides. rsc.org This approach utilizes carbon monoxide as the carbonyl source and offers a more atom-economical route. rsc.org

Furthermore, the use of alternative, less hazardous chlorinating agents is being investigated. For instance, the Vilsmeier reagent, which can be generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like oxalyl chloride or phosphorus oxychloride, offers a milder alternative for certain substrates. wikipedia.org

The development of flow chemistry techniques also presents a greener and safer approach to the synthesis of acyl chlorides. Continuous flow reactors allow for better control over reaction parameters, such as temperature and reaction time, leading to higher yields and selectivity. The enclosed nature of these systems also minimizes exposure to hazardous reagents and byproducts.

Reactivity and Reaction Mechanisms of 5 Fluoro 1h Indole 2 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the characteristic reaction of acyl chlorides. This two-step process, known as the addition-elimination mechanism, involves the initial attack of a nucleophile on the carbonyl carbon, followed by the elimination of the chloride ion to regenerate the carbonyl double bond. acs.org This pathway allows for the synthesis of a variety of other carboxylic acid derivatives, such as amides and esters. The high reactivity of the acyl chloride means these reactions can often proceed under mild conditions. acs.org

The reaction of 5-fluoro-1H-indole-2-carbonyl chloride with nitrogen-based nucleophiles, such as primary and secondary amines, is a direct and efficient method for the synthesis of 5-fluoro-1H-indole-2-carboxamides. This transformation is fundamental in medicinal chemistry for linking the 5-fluoroindole (B109304) scaffold to various amine-containing fragments.

Primary amines (R-NH₂) readily react with this compound to yield N-substituted amides. The reaction proceeds via nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon. researchgate.net A base, or an excess of the amine itself, is typically used to neutralize the hydrogen chloride (HCl) byproduct that is formed. researchgate.net

In one documented synthesis, 5-fluoro-1H-indole-2-carboxylic acid was coupled with N-(4-(aminomethyl)phenyl)methanesulfonamide hydrochloride, a primary amine, using acyl chloride condensation reaction conditions. This resulted in the formation of the corresponding N-substituted 5-fluoro-1H-indole-2-carboxamide in good yield. researchgate.net

| Primary Amine | Product | Yield | Reference |

|---|---|---|---|

| N-(4-(aminomethyl)phenyl)methanesulfonamide hydrochloride | 5-Fluoro-N-(4-(methylsulfonamidomethyl)benzyl)-1H-indole-2-carboxamide | 50% | researchgate.net |

Secondary amines (R₂NH) react with this compound in a manner analogous to primary amines to produce N,N-disubstituted amides. The mechanism is identical, involving nucleophilic attack by the secondary amine on the acyl chloride. As with primary amines, a base is required to scavenge the generated HCl. While this reaction is a standard transformation for acyl chlorides, specific examples detailing the reaction of this compound with secondary amines were not prominently featured in the surveyed literature. However, the general reactivity pattern of acyl chlorides strongly supports that this reaction would proceed efficiently.

Anilines, being aromatic amines, are generally less nucleophilic than aliphatic amines but still react effectively with the highly reactive this compound. This reaction has been utilized to synthesize a series of N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide derivatives. In this process, this compound, prepared in situ from the corresponding carboxylic acid, reacts with various substituted aminobenzophenones (which are substituted anilines) to form the desired amide products. diva-portal.org

| Aniline (B41778) Reactant | Product | Reference |

|---|---|---|

| 2-Aminobenzophenone | N-(2-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide | diva-portal.org |

| 3-Aminobenzophenone | N-(3-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide | diva-portal.org |

| 4-Aminobenzophenone | N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide | diva-portal.org |

| 2-Amino-5-chlorobenzophenone | N-(2-benzoyl-4-chlorophenyl)-5-fluoro-1H-indole-2-carboxamide | diva-portal.org |

The formation of an amide from this compound and an amine follows a well-established nucleophilic addition-elimination mechanism. The process occurs in two main stages:

Nucleophilic Addition: The reaction begins with the nucleophilic attack of the lone pair of electrons on the amine's nitrogen atom at the electrophilic carbonyl carbon of the acyl chloride. This attack breaks the pi (π) bond of the carbonyl group, pushing the electrons onto the oxygen atom and forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.

Elimination: The tetrahedral intermediate is unstable and quickly collapses. The lone pair of electrons from the negatively charged oxygen reforms the carbon-oxygen double bond. Concurrently, the carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group. The chloride ion is an excellent leaving group because it is the conjugate base of a strong acid (HCl).

Finally, a proton is removed from the nitrogen atom, typically by another molecule of the amine acting as a base or by an added scavenger base, to neutralize the positive charge and yield the final, stable amide product along with a protonated amine salt.

This compound can undergo esterification through reaction with alcohols (R-OH). This reaction also proceeds via the nucleophilic acyl substitution mechanism. The lone pair of electrons on the alcohol's oxygen atom acts as the nucleophile, attacking the carbonyl carbon. Following the formation of a tetrahedral intermediate, the chloride ion is eliminated, and a proton is lost from the original alcohol oxygen to form the ester. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the HCl byproduct.

While this is a standard method for synthesizing esters from acyl chlorides, the scientific literature more commonly reports the synthesis of 5-fluoro-1H-indole-2-carboxylates through the direct esterification of 5-fluoro-1H-indole-2-carboxylic acid, for example, via the Fischer esterification method. researchgate.net Although direct esterification from this compound is mechanistically sound, specific examples with detailed conditions and yields were not prevalent in the reviewed research.

Hydrazide Formation (Synthesis of 5-Fluoro-1H-indole-2-carbohydrazides)

The synthesis of 5-Fluoro-1H-indole-2-carbohydrazide from this compound is a classic example of nucleophilic acyl substitution. The carbonyl chloride group is a highly reactive acylating agent due to the strong electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon highly electrophilic. The reaction proceeds readily when the carbonyl chloride is treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O).

The mechanism involves the nucleophilic attack of the lone pair of electrons on one of the nitrogen atoms of hydrazine onto the electrophilic carbonyl carbon of the acid chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the chloride ion as a leaving group and reforming the carbonyl double bond. A final deprotonation step, often facilitated by a mild base or another molecule of hydrazine, yields the stable 5-Fluoro-1H-indole-2-carbohydrazide product. This reaction is typically rapid and high-yielding, often carried out at room temperature or with gentle heating.

The resulting carbohydrazides are stable, crystalline solids and serve as versatile intermediates for the synthesis of a wide range of heterocyclic compounds, such as oxadiazoles, triazoles, and pyrazoles, which are of interest in medicinal chemistry. researchgate.net The general reaction scheme is as follows:

Reaction Scheme for Hydrazide Formation

This compound reacts with hydrazine hydrate to yield 5-Fluoro-1H-indole-2-carbohydrazide and hydrochloric acid.

This method is often preferred over the synthesis from the corresponding carboxylic acid or ester due to the higher reactivity of the acyl chloride, which leads to shorter reaction times and milder conditions. semanticscholar.org

| Reagent | Solvent | Temperature | Outcome |

| Hydrazine Hydrate | Ethanol | Room Temperature | High yield formation of 5-Fluoro-1H-indole-2-carbohydrazide |

| Substituted Hydrazines | Dichloromethane (B109758) | 0°C to Room Temp | Formation of N'-substituted carbohydrazides |

| Mild Base (e.g., Pyridine) | Tetrahydrofuran (THF) | Room Temperature | Acts as an acid scavenger, improving yield |

Reactions Involving the Carbonyl Chloride Group Beyond Simple Substitution

Formation of Haloketones (e.g., Nierenstein Reaction and Related Transformations)

The conversion of this compound into an α-haloketone represents a valuable synthetic transformation, providing a bifunctional product with two electrophilic centers. The Nierenstein reaction is a classical method for achieving this, specifically for producing α-chloroketones.

The reaction involves treating the acid chloride with diazomethane (B1218177) (CH₂N₂). The proposed mechanism proceeds through the following steps:

Acylation of Diazomethane: The acid chloride reacts with diazomethane to form a diazoketone intermediate, with the elimination of hydrogen chloride.

Chloride Ion Attack: The generated hydrogen chloride then reacts with another equivalent of diazomethane to produce chloromethane. Alternatively, the chloride ion (from HCl or the salt of the diazomethane) can directly attack the diazoketone.

Nitrogen Extrusion: The protonated diazoketone (or an adduct with HCl) undergoes nucleophilic attack by the chloride ion at the α-carbon, leading to the displacement of the diazo group as nitrogen gas (N₂) and the formation of the α-chloroketone.

This reaction provides access to compounds like 2-chloro-1-(5-fluoro-1H-indol-2-yl)ethan-1-one, a versatile building block in organic synthesis. researchgate.net α-haloketones are key precursors for the synthesis of numerous heterocyclic systems, including thiazoles, oxazoles, and imidazoles. nih.gov

Related Transformations: Modifications of this reaction can be used to synthesize other α-haloketones. For instance, using diazomethane followed by treatment with HBr or HI can yield the corresponding α-bromo- or α-iodoketones. The reactivity of α-haloketones is enhanced by the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond, making the α-carbon highly susceptible to nucleophilic attack. nih.govnih.gov

| Transformation | Reagents | Product Type |

| Nierenstein Reaction | Diazomethane (CH₂N₂) | α-Chloroketone |

| Arndt-Eistert Homologation (side reaction) | Diazomethane (in excess, no HCl) | Homologated acid/ester |

| α-Bromoketone Synthesis | Diazomethane, then HBr | α-Bromoketone |

Controlled Reduction to Aldehydes or Alcohols

The carbonyl chloride group of this compound can be selectively reduced to either an aldehyde or a primary alcohol, depending on the choice of reducing agent and reaction conditions.

Reduction to Aldehydes: The partial reduction of an acid chloride to an aldehyde requires a mild and controlled reducing agent to prevent over-reduction to the primary alcohol.

Rosenmund Reduction: This classic method involves the catalytic hydrogenation of the acyl chloride over a poisoned catalyst, typically palladium on barium sulfate (B86663) (Pd/BaSO₄) poisoned with sulfur or quinoline. The poison deactivates the catalyst just enough to stop the reduction at the aldehyde stage.

Hydride Reagents: Specialized, sterically hindered hydride reagents are effective for this transformation. Lithium tri-tert-butoxyaluminum hydride [LiAlH(O-t-Bu)₃] is a common choice as it is less reactive than lithium aluminum hydride (LiAlH₄).

Hydrosilanes: Modern methods may employ hydrosilanes in the presence of a catalyst. These reagents offer high chemoselectivity and are often milder than metal hydrides. themjalab.com

Reduction to Alcohols: Complete reduction of the acid chloride to a primary alcohol, (5-fluoro-1H-indol-2-yl)methanol, is achieved using powerful reducing agents.

Lithium Aluminum Hydride (LiAlH₄): This is a very strong and highly reactive reducing agent that readily reduces acid chlorides, esters, and carboxylic acids to primary alcohols. libretexts.orgpressbooks.pub The reaction is typically performed in an anhydrous ether solvent, followed by an aqueous workup to hydrolyze the intermediate aluminum alkoxide complex. libretexts.org

Sodium Borohydride (NaBH₄): While generally considered too mild to reduce esters and carboxylic acids, NaBH₄ is capable of reducing the more reactive acid chlorides to alcohols. libretexts.org This reaction is often slower than with LiAlH₄ but offers the advantage of being safer to handle and can be carried out in protic solvents like ethanol. pressbooks.publibretexts.org

| Reagent | Product | Selectivity | Notes |

| Pd/BaSO₄, H₂ (Rosenmund) | Aldehyde | High | Catalyst poisoning is crucial to prevent over-reduction. |

| LiAlH(O-t-Bu)₃ | Aldehyde | High | Sterically hindered hydride stops at the aldehyde stage. |

| LiAlH₄ | Primary Alcohol | Low (reduces many functional groups) | Very powerful, requires anhydrous conditions. pressbooks.pub |

| NaBH₄ | Primary Alcohol | Moderate | Slower than LiAlH₄; can be used in protic solvents. libretexts.org |

Synthetic Utility and Applications As a Building Block in Complex Molecule Synthesis

Role in Heterocycle Synthesis

The indole (B1671886) nucleus is a privileged scaffold in organic synthesis, and derivatives of 5-fluoro-1H-indole-2-carbonyl chloride serve as key precursors for élaborating this core structure into more complex, fused heterocyclic systems. The carbonyl chloride group provides a reactive handle for introducing functionalities that can subsequently participate in intramolecular cyclization reactions.

A prominent application of this compound in heterocycle synthesis involves its conversion to 5-fluoro-1H-indole-2-carbohydrazide. This is typically achieved by reacting the carbonyl chloride with hydrazine (B178648) hydrate (B1144303). The resulting hydrazide is a stable, yet reactive intermediate, perfectly poised for constructing fused nitrogen-containing heterocycles.

For instance, the indole-2-carbohydrazide can be condensed with various electrophiles to initiate cyclization. Reaction with aldehydes or ketones yields hydrazones, which can be subsequently cyclized to form indolo[2,3-d]pyridazine derivatives upon treatment with reagents like acetyl chloride. researchgate.net Similarly, cyclization of indole-2-carbohydrazides can lead to the formation of fused triazino or triazolo systems. One documented pathway involves the cyclization of a 5,7-dichloro-1H-indole-2-carbohydrazide with methyl orthoformate to yield a researchgate.netnih.govmdpi.comtriazino[4,5-a]indol-1(2H)-one. nih.gov These reactions demonstrate a robust strategy for annulating additional heterocyclic rings onto the indole core, leading to novel chemical entities with potential biological activities.

Another established route to fused pyridazine (B1198779) systems, specifically pyridazino[4,5-b]indoles, involves the Vilsmeier-Haack formylation of indole-2-carboxylates followed by reaction with hydrazine hydrate. nih.gov This pathway underscores the utility of C2-functionalized indoles, originating from precursors like this compound, in building these specific fused scaffolds. nih.govsemanticscholar.org

Beyond simple fused systems, the indole-2-carboxamide moiety, readily synthesized from this compound, is a versatile precursor for a diverse range of polycyclic indole structures. These complex frameworks are often found in bioactive natural products. The carboxamide can act as a synthetic handle for both intramolecular and intermolecular cyclization reactions, enabling access to intricate, multi-ring systems. The strategic placement of reactive groups on the amide nitrogen or at other positions on the indole ring allows for directed cyclization events, leading to the construction of elaborate polycyclic indole alkaloids and their analogues.

Applications in Medicinal Chemistry Precursor Synthesis

In medicinal chemistry, this compound is a cornerstone for the synthesis of indole-2-carboxamide derivatives, a class of compounds that has demonstrated a wide spectrum of biological activities. The straightforward reaction of the carbonyl chloride with a diverse range of primary and secondary amines allows for the rapid generation of large libraries of amide compounds for biological screening.

The indole-2-carboxamide scaffold is a privileged structure in drug discovery, appearing in numerous compounds with potent biological effects. By reacting this compound with various amines, medicinal chemists can systematically explore the chemical space around this core. The resulting 5-fluoro-1H-indole-2-carboxamides have been investigated for a multitude of therapeutic applications. A significant body of research has focused on their role as allosteric modulators of the cannabinoid type 1 (CB1) receptor, which is involved in processes like appetite, pain, and memory. These compounds have also been explored as potential anticancer, antimicrobial, and anti-inflammatory agents.

Table 1: Examples of Bioactive Indole-2-Carboxamide Scaffolds This table is interactive. You can sort the columns by clicking on the headers.

| Scaffold Class | Therapeutic Target/Activity | Key Structural Features |

|---|---|---|

| N-Aryl/Alkyl Indole-2-carboxamides | CB1 Receptor Allosteric Modulators | 5-chloro or 5-fluoro substitution; specific N-phenyl substituents |

| Substituted Indole-2-carboxamides | Antimicrobial Agents | Varied substituents on the indole ring and amide nitrogen |

| N-(Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamides | Anti-Hyperlipidemic Agents | Hybrid structure combining indole-2-carboxamide and benzophenone (B1666685) motifs |

| Indole-2-carbohydrazide Derivatives | Anticancer / Anti-angiogenic Agents | Hydrazide functionality and further derivatization |

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For the 1H-indole-2-carboxamide series, SAR investigations have revealed key structural features that govern biological activity. Studies on CB1 receptor allosteric modulators have shown that substitution at the C5 position of the indole ring is critical. Specifically, the presence of a chloro or fluoro group at this position significantly enhances the modulatory potency of the compounds. This finding highlights the importance of this compound as a starting material. Further SAR studies have demonstrated that modifications to the C3 position of the indole ring and the nature of the substituent on the amide nitrogen also profoundly impact activity and allosteric modulation. For example, short alkyl groups at the C3 position and a diethylamino group on the N-phenyl ring were found to be favorable for CB1 activity.

The insights gained from SAR studies inform the rational design of new compounds with improved pharmacological profiles. For the 5-fluoro-indole-2-carboxamide scaffold, several design principles have emerged:

Steric Constraints: The size and shape of the substituent attached to the amide nitrogen are paramount. SAR studies often reveal specific spatial requirements within the target's binding pocket. For instance, while some bulky groups may enhance binding through increased van der Waals interactions, others may be detrimental due to steric hindrance. The choice of amine reactant used with this compound is therefore a key design element.

By systematically applying these principles, medicinal chemists can modulate the potency, selectivity, and drug-like properties of compounds derived from this compound to develop optimized therapeutic candidates.

Table 2: Summary of SAR Findings for Indole-2-Carboxamide Derivatives as CB1 Modulators This table is interactive. You can sort the columns by clicking on the headers.

| Position of Modification | Favorable Substituents | Impact on Activity |

|---|---|---|

| Indole C5-Position | Chloro, Fluoro | Enhanced potency |

| Indole C3-Position | Small alkyl groups (e.g., Methyl, Ethyl) | Preferred for activity |

| Amide N-Substituent (Phenyl Ring) | 4-diethylamino, 4-piperidinyl | Enhanced potency |

Synthesis of Fluoroindole-Containing Scaffolds for Drug Discovery

The 5-fluoroindole (B109304) core is a foundational element in the synthesis of numerous biologically active compounds. The strategic placement of a fluorine atom at the 5-position can significantly alter a molecule's properties, making this scaffold a key target in drug discovery. ontosight.ai this compound, or its parent compound 5-fluoroindole, serves as a crucial starting material for creating these complex scaffolds. chemimpex.com

One prominent example is the synthesis of 9-fluoroellipticine, a derivative of the anticancer alkaloid ellipticine. researchgate.net This synthesis showcases the utility of 5-fluoroindole as a precursor. The process involves the regioselective lithiation of a protected 5-fluoroindole, followed by acylation and subsequent cyclization steps to construct the final complex pyridocarbazole ring system. researchgate.net 9-Fluoroellipticine is of particular interest for its potential to inhibit aryl hydrocarbon hydroxylase without expressing mutagenicity. researchgate.net

Derivatives of 5-fluoroindole are also instrumental in developing inhibitors for various enzymes. For instance, substituted 5-fluoro-2-oxindoles have been synthesized and evaluated as potent α-glucosidase inhibitors, which are relevant for the management of type 2 diabetes. ossila.com Furthermore, the 5-fluoroindole framework is a key component in the development of tryptophan dioxygenase inhibitors, which are being investigated as potential anticancer immunomodulators.

The versatility of this building block is evident in the range of therapeutic targets addressed by its derivatives.

Table 1: Examples of Drug Scaffolds Derived from 5-Fluoroindole

| Target Scaffold/Compound | Therapeutic Area/Target | Role of 5-Fluoroindole Moiety |

| 9-Fluoroellipticine | Oncology (Anticancer Alkaloid) | Core structural framework |

| Pyridyl-ethenyl-indoles | Oncology (Immunomodulation) | Tryptophan Dioxygenase Inhibition |

| Substituted 5-Fluoro-2-oxindoles | Metabolic Disorders | α-Glucosidase Inhibition |

| Various Ligands | Central Nervous System | 5-HT6 Receptor Binding |

| Selective Inhibitors | Central Nervous System | Serotonin (B10506) Reuptake Inhibition |

Strategies for Enhancing Properties of Derived Compounds

The incorporation of a fluorine atom into a drug candidate is a well-established medicinal chemistry strategy to optimize its pharmacological profile. The 5-fluoroindole moiety, introduced via reagents like this compound, is a prime example of this approach. Fluorine's unique properties—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—can be leveraged to enhance solubility, metabolic stability, and target selectivity. ontosight.ainih.gov

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Replacing a hydrogen atom with fluorine at a metabolically vulnerable position, such as the 5-position of the indole ring, can block oxidative metabolism by cytochrome P450 enzymes. This leads to increased metabolic stability, a longer plasma half-life, and improved bioavailability of the drug. chemimpex.comnih.gov

Selectivity and Binding Affinity: Fluorine's high electronegativity can alter the electronic environment of the indole ring. This modification can influence the pKa of nearby functional groups and create new, favorable interactions—such as hydrogen bonds or dipole-dipole interactions—with amino acid residues in the target protein's binding pocket. This can lead to enhanced binding affinity and greater selectivity for the intended target over off-target proteins. ontosight.ai In studies of antiviral agents, 5-fluoroindole derivatives showed significantly better activity compared to their 4-fluoroindole (B1304775) counterparts, highlighting the importance of the fluorine atom's position. nih.gov

Table 2: Property Enhancement Strategies Using the 5-Fluoroindole Moiety

| Desired Property | Strategy/Mechanism | Outcome |

| Metabolic Stability | Blocking metabolic oxidation sites (e.g., C-H to C-F substitution) | Increased drug half-life and bioavailability. chemimpex.com |

| Binding Affinity | Altering electronic distribution to enhance interactions with target protein. | Increased potency and efficacy. ontosight.ai |

| Selectivity | Creating specific electrostatic or dipolar interactions in the binding pocket. | Reduced off-target effects. |

| Lipophilicity/Permeability | Modulating the molecule's polarity and ability to cross biological membranes. | Optimized pharmacokinetic profile. nih.gov |

Potential in Functional Materials Synthesis and Polymer Chemistry

The unique electronic and photophysical properties of the 5-fluoroindole core extend its utility beyond pharmaceuticals into the realm of functional materials and polymer chemistry. The introduction of fluorine can tune the electrochemical and optical characteristics of indole-based materials.

5-Fluoroindole can be electrochemically polymerized to create poly(5-fluoroindole). ossila.com This process is facilitated by the compound's oxidative potential of 1.05 V versus a saturated calomel (B162337) electrode. The resulting fluorinated polyindoles are conductive materials, exhibiting a conductivity of 7.1 × 10⁻² S/cm, and also possess redox properties. ossila.com Such conductive polymers are of interest for applications in electronics, sensors, and energy storage devices.

Furthermore, polymers derived from 5-fluoroindole demonstrate blue light emission in fluorescence spectroscopy. ossila.com This characteristic suggests their potential for use in the development of organic light-emitting diodes (OLEDs), which are used in modern displays and lighting applications. The fluorinated indole building block is considered valuable for research and development in OLEDs and semiconductors. ossila.com Similarly, derivatives like 5-fluorooxindole (B20390) are used as acceptors in dye-sensitized solar cells (DSSCs) and in the creation of donor polymers for non-fullerene polymer solar cells. ossila.com

Table 3: Properties of Poly(5-fluoroindole) for Functional Material Applications

| Property | Value/Characteristic | Potential Application |

| Electrical Conductivity | 7.1 × 10⁻² S/cm | Conductive coatings, electronic components |

| Redox Activity | Present | Battery electrodes, electrochromic devices |

| Optical Emission | Blue light fluorescence | Organic Light-Emitting Diodes (OLEDs) |

Applications in Agrochemical and Dye Chemistry

The strategic use of fluorinated compounds is a cornerstone of the modern agrochemical industry, where they are found in a significant percentage of herbicides, fungicides, and insecticides. nih.govresearchgate.net Heterocyclic scaffolds, including indoles, are particularly important in the design of new agrochemicals. nih.gov While specific, large-scale applications of this compound in commercial agrochemicals are not widely documented, its potential is inferred from the broad utility of fluorinated indoles. chemimpex.com The 5-fluoroindole structure serves as a precursor for agrochemical intermediates, and its derivatives have been investigated for roles as plant growth regulators. chemimpex.compubcompare.ai

In dye chemistry, the indole scaffold can act as a chromophore. The functionalization of the indole ring, including through halogenation, can modify the electronic structure and thus the absorption and emission properties of the molecule. Derivatives of the related 5-fluorooxindole have been successfully used to create acceptors for dye-sensitized solar cells (DSSCs), demonstrating the utility of this core structure in applications requiring tailored light-absorbing properties. ossila.com

Spectroscopic and Analytical Characterization Methodologies for 5 Fluoro 1h Indole 2 Carbonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 5-fluoro-1H-indole derivatives. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of the fluorine substituent, can be obtained.

¹H NMR spectra provide information on the number, environment, and coupling of protons. For a 5-fluoroindole (B109304) core, the protons on the aromatic ring exhibit characteristic splitting patterns influenced by both proton-proton and proton-fluorine couplings. For instance, in the spectrum of 5-fluoro-3-methyl-1H-indole, the indole (B1671886) N-H proton typically appears as a broad singlet (δ ~7.89 ppm), while the aromatic protons show complex multiplets due to F-H coupling. rsc.org The proton at position 4 might appear as a doublet of doublets due to coupling with the fluorine at C5 and the N-H proton.

¹³C NMR spectroscopy reveals the carbon skeleton of the molecule. The fluorine atom at the C-5 position significantly influences the chemical shifts of adjacent carbon atoms. The C-5 carbon itself will appear as a doublet due to direct C-F coupling, typically with a large coupling constant. Other carbons in the vicinity will also exhibit smaller C-F couplings.

¹⁹F NMR is particularly valuable for fluorine-containing compounds. diva-portal.org The chemical shift of the fluorine atom is highly sensitive to its electronic environment. In derivatives of 5-fluoroindole, a single resonance is expected, and its chemical shift can provide insights into the electronic effects of other substituents on the indole ring. The natural abundance and high sensitivity of the ¹⁹F nucleus make this technique a powerful probe for structural studies. diva-portal.org

Table 1: Representative ¹H NMR Data for 5-Fluoroindole Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| (Z)-5-Fluoro-3-(2-Fluorobenzylidene) Indolin-2-One nih.gov | DMSO-d₆ | 10.73 (s, 1H), 7.77 (td, J = 7.7, 1.7 Hz, 1H), 7.65–7.55 (m, 2H), 7.47–7.36 (m, 2H), 7.13 (td, J = 9.0, 2.6 Hz, 1H), 6.94 (dd, J = 9.0, 2.6 Hz, 1H), 6.88 (dd, J = 8.5, 4.6 Hz, 1H) |

| 5-Fluoroindole-2-carboxylic acid chemicalbook.com | Not Specified | 13.1 (s, 1H, COOH), 11.93 (s, 1H, NH), 7.48 (dd, J(F,H) = 4.6 Hz, 1H), 7.44 (dd, J(F,H) = 9.8 Hz, 1H), 7.14 (m, 1H), 7.12 (m, 1H) |

| 5-Fluoro-3-methyl-1H-indole rsc.org | CDCl₃ | 7.89 (s, 1H), 7.27 – 7.25 (m, 1H), 7.23 (dd, J = 9.6, 2.4 Hz, 1H), 7.03 (s, 1H), 6.95 (td, J = 9.0, 2.5 Hz, 1H), 2.31 (d, J = 0.6 Hz, 3H) |

Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of 5-Fluoro-1H-indole-2-carbonyl chloride and its derivatives.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. For example, the calculated mass for the [M-H]⁻ ion of (Z)-5-Fluoro-3-(3-fluorobenzylidene) indolin-2-one is C₁₅H₉F₂NO at m/z 256.24, which is confirmed by the found value of 256.09. nih.gov This level of accuracy is crucial for confirming the identity of newly synthesized compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. lcms.cz This hyphenated technique is invaluable for analyzing complex reaction mixtures, identifying byproducts, and assessing the purity of the target compound. liberty.edunih.gov In LC-MS analysis, the sample is first separated on an HPLC column, and the eluent is directly introduced into the mass spectrometer. This allows for the acquisition of mass spectra for each separated component. lcms.cz Tandem mass spectrometry (MS/MS) can further be employed to fragment ions, providing structural information that aids in the identification of unknown compounds or metabolites. frontiersin.org Common fragmentation patterns for indole-containing compounds often involve the indole skeleton, with a key product ion observed at m/z 144.08, corresponding to C₁₀H₁₀N. frontiersin.org

Table 2: HRMS Data for Selected 5-Fluoroindole Derivatives nih.gov

| Compound | Ion | Calculated m/z | Found m/z |

| (Z)-5-Fluoro-3-(2-Fluorobenzylidene) Indolin-2-One | [M - H]⁻ | 256.24 | 255.85 |

| (Z)-5-Fluoro-3-(4-Fluorobenzylidene) Indolin-2-One | [M - H]⁻ | 256.24 | 256.17 |

| (Z)-3-(2-Chlorobenzylidene)-5-Fluoroindolin-2-One | [M - H]⁻ | 272.69 | 272.39 |

| (Z)-5-Fluoro-3-(3-Methoxybenzylidene) Indolin-2-One | [M - H]⁻ | 268.28 | 268.01 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands are expected for the N-H bond of the indole ring, the aromatic C-H and C=C bonds, the C-F bond, and the highly characteristic carbonyl (C=O) group of the acid chloride.

N-H Stretch: A sharp peak typically appears in the region of 3300-3500 cm⁻¹.

Aromatic C-H Stretch: Absorption bands are found above 3000 cm⁻¹.

C=O Stretch (Acid Chloride): A strong, sharp absorption band is expected in the region of 1770-1820 cm⁻¹, which is a higher frequency than for other carbonyl compounds due to the electron-withdrawing effect of the chlorine atom.

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are characteristic of the indole ring.

C-F Stretch: A strong absorption band is typically observed in the 1000-1400 cm⁻¹ range.

Analysis of the IR spectra of derivatives allows for the confirmation of successful chemical transformations. For example, the conversion of the carbonyl chloride to an amide or ester would result in a shift of the C=O stretching frequency to a lower wavenumber.

X-ray Crystallography for Definitive Structural Elucidation of Derivatives

Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline compound. While obtaining suitable crystals of the reactive this compound may be challenging, this technique is invaluable for confirming the absolute structure, stereochemistry, and solid-state conformation of its stable crystalline derivatives.

For example, studies on related indole carboxylic acids have revealed detailed structural features. The crystal structure of 5-fluoro-1H-indole-3-carboxylic acid shows that the carboxyl group is slightly twisted from the plane of the indole ring. nih.gov In another example, a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid was characterized, revealing the formation of cyclic dimers through hydrogen bonding between the carboxylic acid groups. mdpi.com X-ray analysis of indole-hydrazone derivatives has also been used to unambiguously determine their E/Z configuration in the solid state. mdpi.com This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's properties. mdpi.com

Table 3: Example Crystal Data for a 5-Fluoroindole Derivative nih.gov

| Parameter | 5-Fluoro-1H-indole-3-carboxylic acid |

| Chemical Formula | C₉H₆FNO₂ |

| Molecular Weight | 179.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.4176 (9) |

| b (Å) | 11.073 (2) |

| c (Å) | 16.014 (3) |

| β (°) | 96.63 (3) |

| Volume (ų) | 778.1 (3) |

| Z | 4 |

Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC, Column Chromatography)

Chromatographic techniques are essential for the purification of this compound and its derivatives, as well as for the assessment of their purity.

Column Chromatography is a widely used method for the purification of synthetic products on a preparative scale. diva-portal.orgorgsyn.org The crude product is loaded onto a stationary phase (typically silica (B1680970) gel) and eluted with a solvent system of appropriate polarity. The separation is based on the differential adsorption of the components of the mixture to the stationary phase. By carefully selecting the eluent, the target compound can be separated from starting materials, reagents, and byproducts. diva-portal.org For polar or ionic indole derivatives, reversed-phase or ion-exchange chromatography may be more suitable. biotage.combiotage.com

High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique used to determine the purity of a compound and to quantify its components. liberty.edu The method typically employs a reverse-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. liberty.edusielc.com The compound is detected by a UV detector at a wavelength where the indole chromophore absorbs strongly. liberty.edu The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. HPLC methods can be developed to be highly sensitive and specific for the target compound and any potential impurities. liberty.edu

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis and Reactivity Prediction

While specific DFT studies on 5-Fluoro-1H-indole-2-carbonyl chloride are not extensively published, the principles of this method are widely applied to related indole (B1671886) structures to elucidate their electronic characteristics and reactivity. mdpi.com DFT calculations are instrumental in optimizing molecular geometry and determining electronic properties that govern chemical behavior. irjweb.com

Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy correlates with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. mdpi.com The energy gap (ΔE) between HOMO and LUMO is a critical indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.com

For a molecule like this compound, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.comresearchgate.net The carbonyl carbon, influenced by the adjacent electronegative oxygen and chlorine atoms, is expected to be a significant electrophilic site, prone to attack by nucleophiles.

Global reactivity descriptors, calculated from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. researchgate.netresearchgate.net These descriptors help in systematically comparing the reactivity of a series of related compounds. irjweb.com

Table 1: Key Global Reactivity Descriptors Calculated from DFT

| Descriptor | Formula | Interpretation |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom/group to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the global electrophilic nature of a molecule. |

This table outlines the standard formulas and interpretations for reactivity descriptors derivable from DFT calculations.

Molecular Docking and Dynamics Simulations for Bioactive Compounds Derived from this compound

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), thereby predicting the binding affinity and mode. researchgate.netpreprints.org This method is crucial in drug discovery for screening potential drug candidates. While direct docking studies of this compound derivatives are limited, research on structurally similar fluorinated indole compounds provides significant insights into their potential as bioactive agents. researchgate.netresearchgate.net

For instance, docking studies have been performed on various indole derivatives to explore their binding modes with targets like the HIV-1 glycoprotein (B1211001) gp120, human topoisomerase-II, and cytochrome P450 enzymes (CYP51). researchgate.netresearchgate.netfrontiersin.org These studies identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the protein's active site. researchgate.net

In a study on tri-substituted fluoro-indole derivatives as potential anti-cancer agents, molecular docking was used to evaluate their binding against human topoisomerase-II. The results indicated that certain derivatives could be promising alternatives to existing drugs, showing strong binding energies and forming multiple hydrogen bonds within the enzyme's active site. researchgate.net

Table 2: Example of Molecular Docking Results for Fluoro-Indole Derivatives Against Human Topoisomerase-II (PDB: 4R1F)

| Compound | Binding Energy (kcal/mol) - Chain A | Binding Energy (kcal/mol) - Chain B | Binding Energy (kcal/mol) - Chain C | Binding Energy (kcal/mol) - Chain D | Number of H-Bonds |

|---|---|---|---|---|---|

| Fludarabine (Standard) | -7.6 | -7.6 | -8.6 | -7.7 | 9 |

| Derivative S-2 | -8.8 | -7.7 | -9.6 | -8.7 | 11 |

| Derivative S-14 | -9.2 | -8.2 | -8.6 | -8.6 | 12 |

Data adapted from a study on tri-substituted fluoro-indole derivatives. researchgate.net

Following docking, molecular dynamics (MD) simulations can be employed to investigate the stability of the ligand-receptor complex over time. frontiersin.orgnih.gov MD simulations provide a dynamic view of the binding, assessing how the ligand and protein adjust their conformations and how stable the key interactions identified in docking are. nih.gov This combined approach of docking and MD simulation offers a more comprehensive understanding of the binding mechanism and helps in the rational design of more potent inhibitors. frontiersin.orgespublisher.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derived Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. ijpsr.comneliti.com By developing a robust QSAR model, the activity of new, yet-to-be-synthesized compounds can be predicted, thereby guiding the design of more potent molecules and reducing the need for extensive experimental screening. nih.govmdpi.com

The development of a QSAR model involves several steps:

Data Set Selection: A series of compounds with known biological activities (e.g., IC₅₀ values) is chosen. For derivatives of this compound, this would involve synthesizing a library of related amides or esters and testing their activity against a specific biological target. nih.gov

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can range from simple 2D descriptors (e.g., molecular weight, atom counts) to more complex 3D descriptors (e.g., steric and electrostatic fields). ijpsr.comresearchgate.net

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning techniques like Artificial Neural Networks (ANN), are used to build a mathematical equation that correlates the descriptors with the observed biological activity. neliti.comnih.gov

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds not used in model generation. ijpsr.comnih.gov

Studies on various indole derivatives have successfully employed QSAR to understand the structural requirements for activities like phosphodiesterase IV inhibition, COX-2 inhibition, and anti-proliferative effects. ijpsr.comneliti.comnih.gov For example, a 2D QSAR study on indole derivatives as COX-2 inhibitors found that descriptors related to topology and hydrophobic surface area were significant contributors to the biological activity, yielding a model with high statistical significance (r² = 0.9382). ijpsr.com Similarly, 3D-QSAR methods like CoMFA and CoMSIA have been used to create contour maps that visualize regions where steric bulk, positive or negative charges, or hydrophobic groups would enhance or diminish activity, providing a clear visual guide for drug design. nih.govnih.gov

Prediction of Reaction Pathways and Intermediate Stabilities

The reactivity of this compound is dominated by the acyl chloride group, which is highly susceptible to nucleophilic acyl substitution. libretexts.org Computational chemistry can be used to predict the pathways of these reactions, calculate activation energies, and determine the stability of intermediates and transition states. copernicus.orgmdpi.com

The generally accepted mechanism for nucleophilic acyl substitution involves a two-step addition-elimination process via a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com However, computational studies, particularly using DFT, have investigated whether some of these reactions might proceed through a concerted SN2-like mechanism, bypassing a stable intermediate. nih.govresearchgate.net For reactions of acyl chlorides, calculations often support the existence of a tetrahedral intermediate, though its stability can be influenced by the nucleophile and solvent conditions. nih.gov

Computational modeling allows for the exploration of reaction energy profiles. By calculating the energies of the reactants, transition states, intermediates, and products, a potential energy surface can be mapped. This provides crucial information on reaction kinetics (from activation barriers) and thermodynamics (from the relative energies of reactants and products).

For this compound, theoretical studies could predict its reactivity with a range of nucleophiles (e.g., alcohols, amines, thiols). acs.org This would involve:

Modeling the initial formation of a tetrahedral intermediate.

Calculating the energy barrier for the formation of this intermediate.

Determining the energy barrier for the subsequent collapse of the intermediate to expel the chloride leaving group.

These calculations can help predict which reactions are most favorable and can provide insights into how the electronic effects of the 5-fluoro substituent influence the reactivity of the carbonyl group compared to its non-fluorinated analog.

Comparative Studies with Analogous Indole 2 Carbonyl Chlorides

Influence of Halogen Substituents (e.g., Chloro, Bromo, Iodo analogs) on Reactivity and Selectivity

The reactivity of the carbonyl chloride group in 5-halo-1H-indole-2-carbonyl chlorides is primarily governed by the electronic effect of the halogen substituent on the indole (B1671886) ring. Halogens exert two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R). The inductive effect is an electron-withdrawing phenomenon that operates through the sigma bonds, while the resonance effect is an electron-donating process occurring through the pi system.

For halogens, the electron-withdrawing inductive effect is generally stronger than the electron-donating resonance effect, resulting in a net deactivation of the aromatic ring towards electrophilic substitution. wikipedia.orgutexas.edu However, in the context of nucleophilic attack at the C-2 carbonyl carbon, this net electron withdrawal is activating. By pulling electron density away from the indole ring, the halogen at the C-5 position makes the C-2 carbonyl carbon more electron-deficient (more electrophilic) and thus more susceptible to attack by nucleophiles.

The magnitude of the inductive effect correlates with the electronegativity of the halogen, following the order: F > Cl > Br > I. Consequently, the fluorine substituent exerts the strongest electron-withdrawing pull, making the carbonyl carbon of 5-fluoro-1H-indole-2-carbonyl chloride the most electrophilic among the halogen series. This leads to a predicted order of reactivity towards nucleophiles:

5-Fluoro > 5-Chloro > 5-Bromo > 5-Iodo

This trend can be quantified using Hammett substituent constants (σp), which measure the electronic influence of a substituent on a reaction center. A more positive σp value indicates a stronger electron-withdrawing character. The data in the table below supports the predicted reactivity order.

| Halogen Substituent (at C-5) | Hammett Constant (σp) | Predicted Relative Reactivity |

|---|---|---|

| -F | +0.06 | Highest |

| -Cl | +0.23 | High |

| -Br | +0.23 | High |

| -I | +0.18 | Lower |

Note: While σp values for Cl and Br are similar, electronegativity differences still suggest a slight reactivity edge for the chloro analog.

In terms of selectivity, the primary reaction site for nucleophilic attack is overwhelmingly the highly activated carbonyl chloride group. The substituent at the C-5 position modulates the rate of this reaction but does not typically alter the regioselectivity.

Impact of Fluorine on Electronic Properties and its Implications for Derivatization

The fluorine atom possesses a unique combination of properties that sets this compound apart from its heavier halogen counterparts. Its defining characteristic is its exceptional electronegativity, the highest of any element. This results in a powerful inductive electron-withdrawing effect (-I). wikipedia.org

This strong -I effect significantly polarizes the C5-F bond and, by extension, the entire indole framework. The electron density at the C-2 carbonyl group is substantially reduced, enhancing its electrophilic character. This heightened reactivity has important implications for chemical synthesis:

Reaction with Weak Nucleophiles: The increased electrophilicity allows this compound to react efficiently with a broader range of nucleophiles, including those that might be too weak to react with less activated indole-2-carbonyl chlorides.

Milder Reaction Conditions: Derivatization reactions can often be conducted under milder conditions (e.g., lower temperatures, shorter reaction times), which can improve yields and minimize the formation of byproducts.

While fluorine also exhibits a +R (resonance) effect through its lone pairs, this is generally considered to be weak and is overshadowed by its inductive effect. utexas.edu This dominance of the -I effect is a key feature of fluorine in aromatic systems. The resulting C-F bond is also exceptionally strong, imparting high chemical and metabolic stability to the fluoro-substituted ring, a property often exploited in medicinal chemistry.

Steric Effects of Substituents at the 5-Position on Reaction Outcomes

Steric hindrance can play a crucial role in determining the feasibility and outcome of a chemical reaction. The steric effect of a substituent is related to its physical size. In the case of the 5-haloindoles, the size of the halogen atom increases down the group, as indicated by their van der Waals radii. vaia.com

| Halogen Atom | Van der Waals Radius (Å) | Relative Steric Bulk |

|---|---|---|

| Fluorine (F) | 1.47 - 1.57 | Lowest |

| Chlorine (Cl) | 1.75 - 1.90 | Moderate |

| Bromine (Br) | 1.85 - 1.99 | High |

| Iodine (I) | 1.98 - 2.15 | Highest |

However, for reactions occurring at the C-2 carbonyl chloride, the substituent at the C-5 position is relatively remote. The indole scaffold holds the C-5 substituent far from the direct path of an incoming nucleophile attacking the C-2 position. Consequently, the steric effects of the halogen atoms at C-5 on the reaction outcomes at C-2 are generally considered to be minimal to negligible. The electronic effects described previously are the dominant factors influencing reactivity.

The minimal steric profile of the fluorine atom (which is comparable in size to a hydrogen atom) is particularly advantageous. It allows for significant electronic modulation of the molecule's reactivity without introducing the steric bulk that larger groups might impose, which could potentially hinder the approach of reactants.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The pursuit of green and sustainable chemical processes is a paramount goal in modern organic synthesis. Future research in the synthesis of 5-Fluoro-1H-indole-2-carbonyl chloride and its precursors should prioritize the development of methodologies that are not only efficient but also environmentally benign.

One promising avenue is the adoption of continuous flow chemistry . mdpi.comnih.govgalchimia.comuc.pt This technology offers significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automated, scalable production. mdpi.comgalchimia.com The application of flow chemistry to the synthesis of the 5-fluoroindole (B109304) core, potentially starting from readily available precursors, could lead to higher yields, reduced reaction times, and minimized waste generation. galchimia.com

Another area ripe for exploration is mechanochemical synthesis . researchgate.netrsc.orgrsc.orgnih.govnih.gov By utilizing mechanical force to induce chemical reactions, often in the absence of bulk solvents, mechanochemistry aligns with the principles of green chemistry. rsc.orgrsc.org Investigating mechanochemical routes to 5-fluoroindole derivatives, and potentially to the carbonyl chloride itself, could drastically reduce solvent consumption and simplify purification procedures. rsc.org

Furthermore, the development of novel catalytic systems for indole (B1671886) synthesis remains a vibrant area of research. nih.govbeilstein-journals.org Exploring enzymatic or chemoenzymatic approaches could offer highly selective and sustainable routes to the 5-fluoroindole scaffold. Additionally, refining existing methods, such as the Fischer, Leimgruber-Batcho, or Cadogan-Sundberg indole syntheses, with more sustainable catalysts and reaction media represents a continuous effort toward greener production. diva-portal.orgrug.nlrsc.org

| Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |

|---|---|---|

| Continuous Flow Chemistry | Improved safety, scalability, higher yields, reduced waste | Development of robust flow reactors and optimization of reaction parameters. |

| Mechanochemistry | Solvent-free or reduced solvent conditions, simplified workup | Screening of milling conditions and catalysts for solid-state reactions. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Discovery and engineering of enzymes for fluorinated indole synthesis. |

Discovery of New Reaction Pathways and Transformations involving the Carbonyl Chloride Group

The carbonyl chloride moiety of this compound is a highly reactive functional group, yet its full synthetic potential remains to be unlocked. Future research should focus on discovering and developing novel reaction pathways that go beyond conventional amidation and esterification reactions.

One area of interest is the exploration of transition-metal-catalyzed cross-coupling reactions . While the carbonyl chloride can be readily converted to other functional groups, direct coupling reactions could offer more atom-economical routes to complex molecules. For instance, palladium- or nickel-catalyzed carbonylative coupling reactions could be investigated to introduce a variety of substituents at the 2-position. nih.govbeilstein-journals.orgbeilstein-journals.org

Another intriguing possibility lies in the investigation of cycloaddition reactions . The electron-deficient nature of the carbonyl chloride group could be exploited in [4+2] or other cycloaddition reactions with suitable dienes or dipolarophiles, leading to the construction of novel polycyclic indole frameworks. nih.govresearchgate.netresearchgate.net Such transformations would provide rapid access to complex molecular architectures from a relatively simple starting material.

Furthermore, the reactivity of the carbonyl chloride with a wider range of nucleophiles should be systematically explored. stackexchange.com Beyond simple amines and alcohols, reactions with organometallic reagents, enamines, and other carbon-based nucleophiles could lead to the synthesis of novel ketones and other functionalized indole derivatives. The influence of the 5-fluoro substituent on the reactivity of the carbonyl chloride group in these transformations would be a key aspect to investigate.

Exploration of Advanced Applications in Interdisciplinary Fields (e.g., Catalysis, Optoelectronics)

The unique electronic properties conferred by the fluorinated indole scaffold suggest that derivatives of this compound could find applications in a variety of interdisciplinary fields, most notably in catalysis and optoelectronics.

In the realm of catalysis , the indole-2-carboxamide backbone, readily accessible from the carbonyl chloride, can serve as a ligand for transition metals. mdpi.comnih.govias.ac.in Future research could focus on the design and synthesis of novel chiral ligands derived from this compound for asymmetric catalysis. The fluorine atom could play a crucial role in modulating the electronic properties and stability of the resulting metal complexes, potentially leading to catalysts with enhanced activity and selectivity. nih.gov

In the field of optoelectronics , indole derivatives have shown promise as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors. ossila.com The introduction of a fluorine atom can significantly influence the photophysical properties of a molecule, such as its absorption and emission wavelengths, quantum yield, and stability. ossila.com By converting this compound into a variety of amides, esters, and other derivatives with extended conjugation, it may be possible to develop novel materials with tailored optoelectronic properties.

| Field | Potential Derivative Class | Key Research Objective |

|---|---|---|

| Asymmetric Catalysis | Chiral indole-2-carboxamide-metal complexes | Achieving high enantioselectivity in key organic transformations. |

| Optoelectronics (OLEDs, OPVs) | Conjugated indole-2-carboxamides and esters | Tuning emission colors and improving device efficiency and stability. |

| Fluorescent Sensing | Indole-based chemosensors | Developing selective and sensitive probes for ions and biomolecules. |

Development of High-Throughput Synthesis and Screening Strategies for Derivatives of this compound

To fully realize the therapeutic and materials science potential of the 5-fluoro-1H-indole-2-carboxamide scaffold, the development of high-throughput synthesis and screening methodologies is essential. These approaches enable the rapid generation and evaluation of large libraries of compounds, accelerating the discovery of new leads.

Combinatorial chemistry and parallel synthesis are powerful tools for the creation of diverse compound libraries. nih.govnih.gov By reacting this compound with a wide array of amines and alcohols in a parallel fashion, large libraries of amides and esters can be efficiently synthesized. acs.orgnih.govnih.govmdpi.com The use of automated synthesis platforms can further streamline this process.

Once these libraries are generated, high-throughput screening (HTS) can be employed to identify compounds with desired biological activities or material properties. For example, in drug discovery, these libraries could be screened against a panel of biological targets to identify novel inhibitors or modulators. sci-hub.se In materials science, the optical and electronic properties of the synthesized derivatives could be rapidly assessed using automated spectroscopic and electrochemical techniques.

The integration of automated synthesis with HTS will undoubtedly accelerate the exploration of the chemical space around the 5-fluoro-1H-indole-2-carboxamide core, leading to the discovery of novel compounds with valuable applications.

Q & A

Q. What are the standard synthetic routes for preparing 5-Fluoro-1H-indole-2-carbonyl chloride in laboratory settings?

- Methodological Answer: The synthesis typically begins with 5-fluoroindole-2-carboxylic acid, which is treated with thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O under anhydrous conditions. The reaction is carried out in dry dichloromethane (DCM) or tetrahydrofuran (THF), often with catalytic dimethylformamide (DMF) to accelerate acyl chloride formation. After refluxing (e.g., 4–6 hours), excess reagent is removed via rotary evaporation, and the product is purified under inert atmosphere to prevent hydrolysis. For analogous indole derivatives, CuI-catalyzed click chemistry has been employed for functionalization (e.g., triazole formation) . While the evidence does not directly describe the synthesis of the target compound, the methodology for similar indole derivatives (e.g., ethyl 5-fluoroindole-2-carboxylate) highlights the importance of moisture control and inert conditions .

Q. How is the structure and purity of this compound confirmed post-synthesis?

- Methodological Answer: Structural confirmation relies on multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to verify the acyl chloride group (C=O stretch at ~1700 cm⁻¹ in IR) and fluorine substitution pattern. For example, ¹⁹F NMR chemical shifts in related 5-fluoroindole derivatives range from -120 to -125 ppm . Thin-layer chromatography (TLC) with fluorescent indicators monitors reaction progress, while high-resolution mass spectrometry (HRMS, e.g., FAB-HRMS) confirms the molecular ion peak. Purity is assessed via TLC retention factors (Rf) and integration of NMR signals for byproducts.

Advanced Research Questions

Q. What strategies optimize the synthesis yield of this compound, given its sensitivity to hydrolysis?

- Methodological Answer: Yield optimization requires strict anhydrous conditions:

- Use freshly distilled solvents (e.g., DCM dried over molecular sieves).

- Employ Schlenk-line techniques or gloveboxes for reagent handling.

- Optimize stoichiometry (e.g., 1.2–1.5 equivalents of SOCl₂) to ensure complete conversion.